molecular formula C22H23N5O B2486376 N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide CAS No. 1203355-58-1

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide

Cat. No.: B2486376
CAS No.: 1203355-58-1
M. Wt: 373.46
InChI Key: OFXRHOLSROVTQQ-UHFFFAOYSA-N
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Description

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, aryl hydrazines, ketones, and esters .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

    Chemistry: As a versatile synthetic building block for designing new drugs.

    Biology: For its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. These include:

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
  • 3-(4-Methylpiperazin-1-yl)propanoic acid

Uniqueness

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for easy functionalization, making it a valuable scaffold for drug design .

Properties

IUPAC Name

N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-10-14-27(15-11-16)21-7-6-20(25-26-21)17-2-4-19(5-3-17)24-22(28)18-8-12-23-13-9-18/h2-9,12-13,16H,10-11,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXRHOLSROVTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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